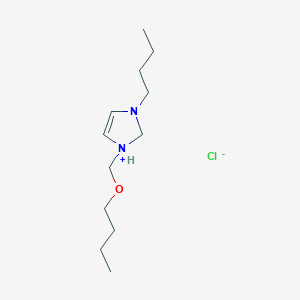
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt with a unique structure that combines an imidazolium core with butoxymethyl and butyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with butoxymethyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form imidazolium-based oxides.
Reduction: Reduction reactions can lead to the formation of imidazolium-based hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Nucleophilic Substitution: Products include various substituted imidazolium salts.
Oxidation: Products include imidazolium oxides.
Reduction: Products include imidazolium hydrides.
科学的研究の応用
1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound has potential antimicrobial properties and is being studied for its effectiveness against various pathogens.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of ionic liquids, which are employed as solvents and catalysts in various industrial processes.
作用機序
The mechanism of action of 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium core can interact with negatively charged sites on target molecules, while the butoxymethyl and butyl groups provide hydrophobic interactions. These interactions can disrupt the function of target molecules, leading to antimicrobial or catalytic effects.
類似化合物との比較
1-Butyl-3-methylimidazolium chloride: Similar structure but with a methyl group instead of a butoxymethyl group.
1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a butyl group.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group instead of a butyl group.
Uniqueness: 1-(Butoxymethyl)-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both butoxymethyl and butyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a phase-transfer catalyst and in forming stable complexes with various molecules.
特性
CAS番号 |
109795-95-1 |
|---|---|
分子式 |
C12H25ClN2O |
分子量 |
248.79 g/mol |
IUPAC名 |
1-(butoxymethyl)-3-butyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-5-7-13-8-9-14(11-13)12-15-10-6-4-2;/h8-9H,3-7,10-12H2,1-2H3;1H |
InChIキー |
LGYPRUCPUKVNLC-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C[NH+](C=C1)COCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


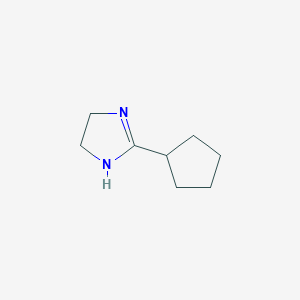

![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)

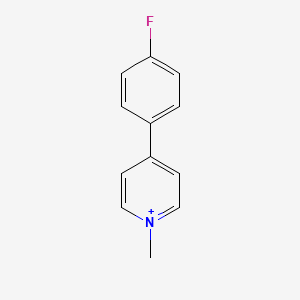
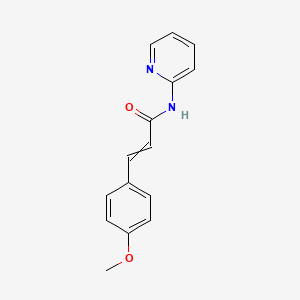
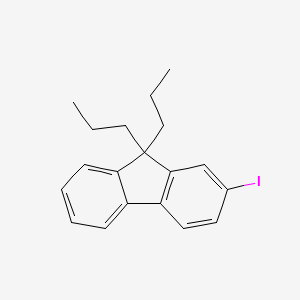
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
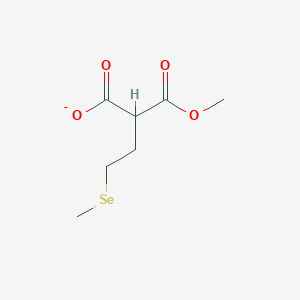
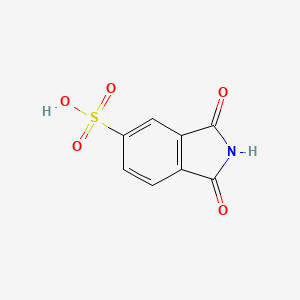
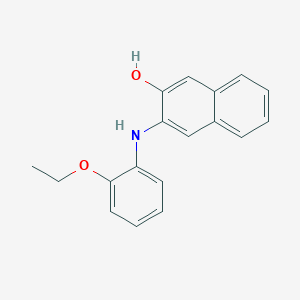
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
